Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate
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Overview
Description
Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate typically involves a multi-step process. One common method includes the reaction of 4-methylphenylpiperazine with methyl chloroacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylpiperazine: Shares the piperazine core structure but lacks the ester group.
Methyl 4-methylphenylacetate: Contains the ester group but lacks the piperazine ring.
N-Methylpiperazine: Similar piperazine structure but with different substituents.
Uniqueness
Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate is unique due to the combination of the piperazine ring and the ester group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
methyl 2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate |
InChI |
InChI=1S/C15H22N2O2/c1-12-4-6-14(7-5-12)17-9-8-16(10-13(17)2)11-15(18)19-3/h4-7,13H,8-11H2,1-3H3 |
InChI Key |
KCNSHWUUJWPSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)CC(=O)OC |
Origin of Product |
United States |
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